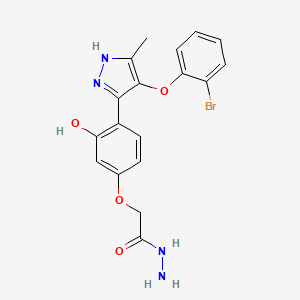
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C18H17BrN4O4 and its molecular weight is 433.262. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Profile
- Researchers Fuloria et al. (2014) synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. They focused on the synthesis of Schiff bases and Thiazolidinone derivatives from the compound, contributing to antimicrobial studies (Fuloria et al., 2014).
Anticancer Activity
- Farahat and Atta (2014) conducted a study on the synthesis of novel oxadiazolylpyrazolyl- and dipyrazolylquinoxalines derived from a similar compound. Their research included the evaluation of these compounds for their anti-tumor activities against various cancer cell lines (Farahat & Atta, 2014).
Biological Evaluation of Ethoxyphthalimide Derivatives
- In a study by Thadhaney et al. (2011), various derivatives of the compound were synthesized and screened for antimicrobial activity. This research contributes to understanding the biological applications of these derivatives (Thadhaney et al., 2011).
Novel Mannich Bases Synthesis and Characterization
- Naik et al. (2013) focused on synthesizing and characterizing new Mannich bases derived from the compound. They evaluated the antibacterial and antifungal activities of these bases (Naik et al., 2013).
properties
IUPAC Name |
2-[4-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-10-18(27-15-5-3-2-4-13(15)19)17(23-22-10)12-7-6-11(8-14(12)24)26-9-16(25)21-20/h2-8,24H,9,20H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQKOWEYUBUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

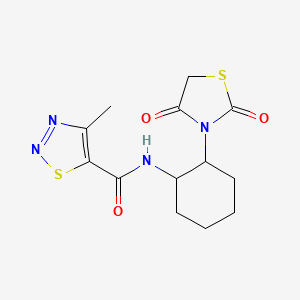
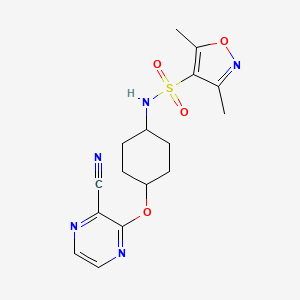
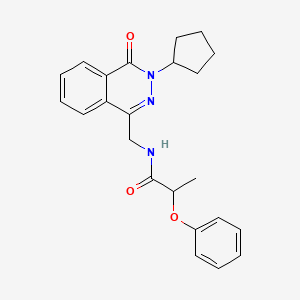
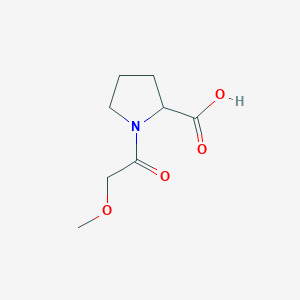
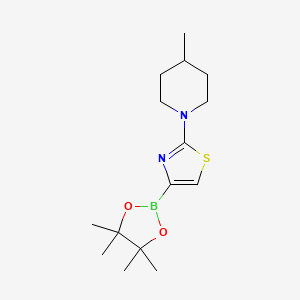
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)
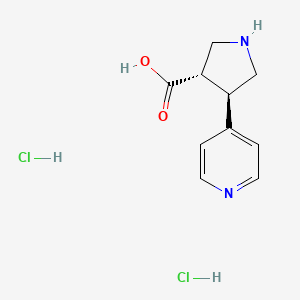
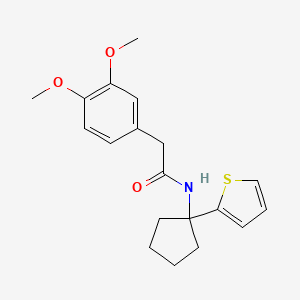
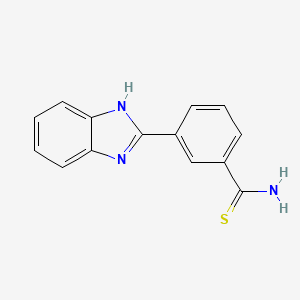
![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)